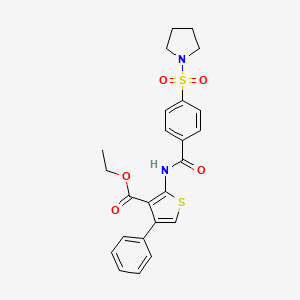
Ethyl 4-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves cyclization reactions and interactions with different reagents. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate is achieved by cyclization of thioamide with 2-chloroacetoacetate, yielding a product above 60% . Similarly, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates are prepared and react with various active methylene reagents to produce polyfunctionally substituted derivatives . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structures of related compounds are characterized by techniques such as IR, ^1H NMR, and MS spectra . For example, the crystal structure of ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate shows specific dihedral angles and intramolecular hydrogen bonding . These structural analyses provide insights into the conformation and stability of such molecules, which would be relevant for the compound of interest.
Chemical Reactions Analysis
The reactivity of similar compounds is explored through their interactions with various reagents. Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, for instance, are used to synthesize pyran, pyridine, and pyridazine derivatives . The reactions of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives lead to the formation of various substituted pyridine carboxylate derivatives . These reactions demonstrate the versatility of ethyl carboxylate derivatives in forming new chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often inferred from their molecular structure and synthesis pathways. The crystal structures of some derivatives reveal supramolecular aggregation through various intermolecular interactions, such as C-H...O, C-H...F, and C-H...π, which can affect their physical properties like solubility and melting points . The presence of different functional groups and heteroatoms within the molecules can also influence their chemical reactivity and stability.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Biological Evaluation
Compounds with complex structures, including thiophene derivatives, have been synthesized and evaluated for their potential biological activities. For instance, novel ethyl-substituted thiophene derivatives have been synthesized and tested for various biological activities, demonstrating the role of such compounds in medicinal chemistry for drug development. These activities include antimicrobial evaluations and the exploration of mechanisms of action in cellular pathways, indicating the importance of these compounds in developing new therapeutic agents (Raffa et al., 2019).
Catalysis and Polymerization
Certain ethyl-substituted compounds have been studied for their catalytic properties, particularly in olefin polymerization processes. These studies explore how the structure of the compound can influence its effectiveness as a catalyst, leading to advancements in materials science and engineering. For example, research on Zr(IV) complexes with ethyl-substituted ligands has shown significant activities in ethylene polymerization, highlighting the potential of these compounds in the development of new polymeric materials (Chan et al., 2006).
Corrosion Inhibition
The study of ethyl-substituted tetrahydropyridines has shown that these compounds can serve as effective corrosion inhibitors for metals in acidic environments. This application is critical in industrial settings where metal corrosion can lead to significant economic losses and safety hazards. The research demonstrates how the molecular structure of these compounds influences their ability to protect metal surfaces from corrosion, providing insights into the design of more effective corrosion inhibitors (Haque et al., 2018).
Optoelectronic Applications
Compounds containing ethyl and thiophene groups have been explored for their potential in optoelectronic applications. For example, the incorporation of specific functional groups into the structure of polythiophenes has been shown to influence the electrochemical and electrochromic properties of the resulting materials. This research is instrumental in developing new materials for electronic displays, solar cells, and other optoelectronic devices, showcasing the versatility of ethyl-substituted compounds in materials science (Hu et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-phenyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S2/c1-2-31-24(28)21-20(17-8-4-3-5-9-17)16-32-23(21)25-22(27)18-10-12-19(13-11-18)33(29,30)26-14-6-7-15-26/h3-5,8-13,16H,2,6-7,14-15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVUIHFSSCOFRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

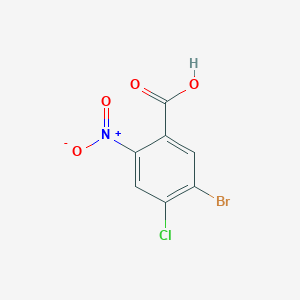
![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B3017874.png)
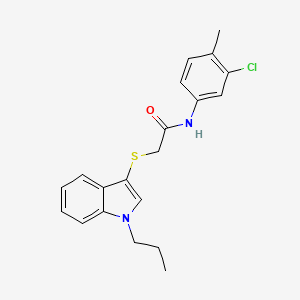
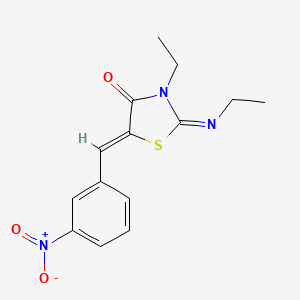

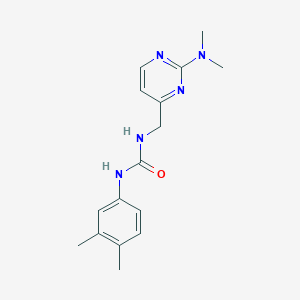

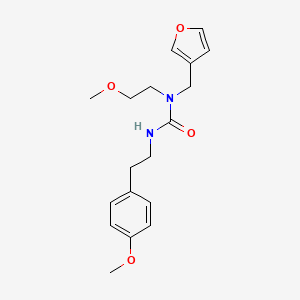
![[2-[(3-Cyano-4,5-dimethyl-1-phenylpyrrol-2-yl)amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B3017884.png)
![3-(2,4-difluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3017885.png)

![2-Chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]propanamide](/img/structure/B3017887.png)
![2-(4-Phenoxyphenyl)-7-(4-piperidyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3017888.png)
